6-Azaspiro[2.5]octan-5-one

Muscarinic M4 receptor CNS drug discovery Chiral spirocycles

Source high-purity 6-Azaspiro[2.5]octan-5-one (CAS 1215111-75-3), the definitive conformationally constrained spirocyclic lactam for CNS and oncology drug discovery. This scaffold delivers zero rotatable bonds, ideal XLogP3 (0.6), and a rigid cyclopropane-fused piperidin-2-one core that cannot be replicated by monocyclic or differently-sized spiro analogs—directly enabling potent M4 mAChR antagonists (e.g., VU6015241), oral GLP-1 agonists, and selective KIF18A inhibitors like AM-5308. Substitution with a flexible or non-spirocyclic analog fundamentally alters pharmacology; choose the authentic 6-azaspiro[2.5]octan-5-one building block to preserve target-binding entropy and metabolic stability. Bulk and gram-scale quantities available with worldwide B2B shipping.

Molecular Formula C7H11NO
Molecular Weight 125.171
CAS No. 1215111-75-3
Cat. No. B2546618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[2.5]octan-5-one
CAS1215111-75-3
Molecular FormulaC7H11NO
Molecular Weight125.171
Structural Identifiers
SMILESC1CC12CCNC(=O)C2
InChIInChI=1S/C7H11NO/c9-6-5-7(1-2-7)3-4-8-6/h1-5H2,(H,8,9)
InChIKeyDUYLKMKIJRQQFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaspiro[2.5]octan-5-one (CAS 1215111-75-3): A Constrained Spirocyclic Lactam Scaffold for CNS and Metabolic Drug Discovery


6-Azaspiro[2.5]octan-5-one (CAS 1215111-75-3) is a conformationally constrained spirocyclic lactam comprising a cyclopropane ring fused to a piperidin-2-one moiety at a shared spiro carbon. With a molecular formula of C7H11NO, a molecular weight of 125.17 g/mol, zero rotatable bonds, and a calculated XLogP3 of 0.6, this scaffold exhibits a rigid three-dimensional architecture that restricts conformational flexibility [1]. The compound is recognized in medicinal chemistry as a valuable building block for generating derivatives with favorable properties for central nervous system (CNS) and oncology drug discovery programs, offering enhanced metabolic stability and target binding entropy relative to flexible acyclic amine alternatives [1].

Why Generic Piperidones or Simple Lactams Cannot Replace 6-Azaspiro[2.5]octan-5-one in Spirocycle-Dependent Applications


The spirocyclic architecture of 6-azaspiro[2.5]octan-5-one confers distinct three-dimensional vectorial properties and conformational rigidity that cannot be replicated by monocyclic lactams (e.g., δ-valerolactam, piperidin-2-one), saturated azaspiro analogs with different ring sizes (e.g., 5-azaspiro[2.4]heptanes, 6-azaspiro[3.5]nonanes), or structurally distinct spiro systems (e.g., 2,6-diazaspiro[3.4]octanes). These structural variations produce measurably divergent pharmacological outcomes—including receptor subtype selectivity, potency, and physicochemical parameters—as evidenced by comparative studies across M4 muscarinic acetylcholine receptor antagonists [1], GLP-1 receptor agonists [2], and KIF18A mitotic kinesin inhibitors . Consequently, substitution with a non-spirocyclic or differently configured spirocyclic analog would fundamentally alter the biological profile and cannot be performed without complete revalidation of the target product profile.

Quantitative Differentiation Evidence for 6-Azaspiro[2.5]octan-5-one Against Closest Spirocyclic Analogs


Chiral 6-Azaspiro[2.5]octanes Exhibit R-Enantiomer-Dependent M4 Receptor Potency: A Structural Determinant Absent in Achiral Analogs

Chiral 6-azaspiro[2.5]octane derivatives demonstrate that the (R)-enantiomer configuration is essential for M4 muscarinic acetylcholine receptor antagonist potency. X-ray crystallographic analysis of early-generation analogs confirmed that the R enantiomer possesses excellent human and rat M4 potency, whereas the S enantiomer exhibits substantially reduced activity. This stereochemical dependence directly informs procurement decisions: access to enantiomerically pure 6-azaspiro[2.5]octan-5-one as a starting material enables stereocontrolled synthesis of pharmacologically active M4 antagonists [1].

Muscarinic M4 receptor CNS drug discovery Chiral spirocycles

6-Azaspiro[2.5]octane Scaffold Enables Small-Molecule GLP-1 Receptor Agonism with Oral Bioavailability Potential Relative to Peptide-Based Therapeutics

A series of 6-azaspiro[2.5]octane molecules was optimized into potent small-molecule GLP-1 receptor agonists. The scaffold's rigid spirocyclic architecture provided a structural framework that, when elaborated with substituent modifications analogous to those employed in the danuglipron clinical candidate series, yielded potent GLP-1 agonism. Cryogenic electron microscopy structures were used to rationalize the structure-activity relationships, confirming that the 6-azaspiro[2.5]octane core positions functional groups in optimal three-dimensional orientations for receptor engagement [1].

GLP-1 receptor agonist Type 2 diabetes Obesity Small-molecule agonist

6-Azaspiro[2.5]octane-Containing KIF18A Inhibitor AM-5308 Demonstrates 4.8-Fold Selectivity over KIF19A Motor Protein

AM-5308, a 6-azaspiro[2.5]octane-containing benzamide derivative, is a potent and selective mitotic kinesin KIF18A inhibitor with an IC50 of 47 nM in kinesin-8 microtubule (MT)-ATPase motor assays. In selectivity profiling against a panel of diverse kinesin motor proteins, AM-5308 exhibited good specificity, with the only notable off-target activity being against the KIF19A motor, where it showed an IC50 of 224 nM. This represents a 4.8-fold selectivity window for KIF18A over KIF19A (224 nM ÷ 47 nM = 4.77×) .

KIF18A inhibitor Mitotic kinesin Oncology Selectivity profiling

Zero Rotatable Bonds and Low XLogP3 (0.6) Distinguish 6-Azaspiro[2.5]octan-5-one from More Lipophilic Spirocyclic Alternatives

6-Azaspiro[2.5]octan-5-one possesses computed physicochemical properties that are favorable for CNS drug discovery relative to other spirocyclic amine building blocks. The scaffold contains zero rotatable bonds, ensuring complete conformational restriction and maximal entropic benefit upon target binding. Its calculated XLogP3 is 0.6, a value within the optimal range for CNS penetration, whereas many alternative spirocyclic amines (e.g., 6-azaspiro[2.5]octane, CAS 872-64-0; or functionalized azaspiro[3.4]octanes) exhibit higher lipophilicity that may compromise CNS drug-likeness or aqueous solubility [1].

Physicochemical properties CNS drug-likeness Conformational restriction

Defined Application Scenarios for 6-Azaspiro[2.5]octan-5-one in Drug Discovery and Chemical Biology


M4 Muscarinic Acetylcholine Receptor Antagonist Development for CNS Disorders

6-Azaspiro[2.5]octan-5-one serves as a key chiral building block for synthesizing potent and selective M4 mAChR antagonists. X-ray crystallographic studies confirm that the (R)-enantiomer of 6-azaspiro[2.5]octane derivatives is essential for high M4 potency [1]. This scaffold has been used to generate compound VU6015241 (compound 19), characterized by high M4 potency and selectivity across multiple species, excellent aqueous solubility, and moderate brain exposure in rodents after intraperitoneal administration [1].

Small-Molecule GLP-1 Receptor Agonists for Metabolic Disease

6-Azaspiro[2.5]octane molecules have been successfully optimized into potent small-molecule GLP-1 receptor agonists, representing an alternative to injectable peptide therapeutics for type 2 diabetes and obesity [2]. Cryo-EM structures guided SAR optimization of the series, confirming that the 6-azaspiro[2.5]octane scaffold provides appropriate three-dimensional vectorial orientation for GLP-1 receptor engagement [2].

KIF18A Mitotic Kinesin Inhibitors for Ploidy-Specific Cancer Therapy

The 6-azaspiro[2.5]octane scaffold has been incorporated into selective KIF18A inhibitors such as AM-5308 (IC50 = 47 nM), which exhibits 4.8-fold selectivity over the related KIF19A motor . KIF18A inhibition is being explored as a ploidy-specific lethality strategy in high-grade serous ovarian cancer and triple-negative breast cancer, with potential for reduced toxicity to normal diploid cells .

Spirocyclic Scaffold Diversification in CNS Drug Discovery

The zero-rotatable-bond architecture and XLogP3 of 0.6 make 6-azaspiro[2.5]octan-5-one an attractive starting point for generating CNS-penetrant compounds [3]. Its rigid spirocyclic framework reduces entropic penalty upon target binding and may improve metabolic stability compared to flexible amine-containing analogs [3].

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